molecular formula C6H6N4O B13100543 5-Amino-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carbonitrile

5-Amino-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carbonitrile

Cat. No.: B13100543
M. Wt: 150.14 g/mol
InChI Key: JCPUGGRPNXIHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with guanidine in the presence of a base, followed by cyclization to form the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

5-Amino-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group, in particular, makes it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

5-amino-2-methyl-6-oxo-1H-pyrimidine-4-carbonitrile

InChI

InChI=1S/C6H6N4O/c1-3-9-4(2-7)5(8)6(11)10-3/h8H2,1H3,(H,9,10,11)

InChI Key

JCPUGGRPNXIHTK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)N)C#N

Origin of Product

United States

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